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Compound of Interest

2,4-Dimethyl-1,3-thiazole-5-
Compound Name:
sulfonyl chloride

Cat. No.: B1305853

A comprehensive comparison of the X-ray crystal structures of 2,4-dimethylthiazole-5-
sulfonamide derivatives is not currently possible due to the limited availability of publicly
accessible crystallographic data for this specific class of compounds. Despite extensive
searches of chemical and crystallographic databases, publications containing the detailed X-
ray diffraction data necessary for a comparative analysis—including bond lengths, bond angles,
and torsion angles for a series of these derivatives—could not be located.

While research exists on the synthesis and biological activities of various thiazole-based
sulfonamides, these studies have not focused on the in-depth, comparative crystallographic
analysis of the 2,4-dimethylthiazole-5-sulfonamide scaffold. The Cambridge Structural
Database (CSD), a comprehensive repository of small-molecule crystal structures, does not
contain a sufficient number of entries for this specific family of compounds to enable a
meaningful comparative guide.

As an alternative, this guide presents a comparative crystallographic analysis of a closely
related and well-characterized class of compounds: 1,3,4-thiadiazole-5-(N-substituted)-
sulfonamides. These compounds share key structural motifs with the requested thiazole
derivatives, namely a five-membered heterocyclic ring and a sulfonamide group, and are also
of significant interest in medicinal chemistry, particularly as carbonic anhydrase inhibitors. The
available data for this series allows for a detailed comparison of their solid-state conformations
and intermolecular interactions.
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Alternative Comparison: X-ray Crystal Structures of
1,3,4-Thiadiazole-5-(N-substituted)-sulfonamide
Derivatives

This section provides a comparative analysis of the X-ray crystal structures of three N-
substituted derivatives of 1,3,4-thiadiazole-5-sulfonamide: N-cyclohexyl (Compound 1), N-
benzyl (Compound 2), and N-sec-butyl (Compound 3). The data presented is based on
published crystallographic studies.

Data Presentation

The following tables summarize key crystallographic and geometric parameters for the three
comparative compounds, facilitating a clear comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for 1,3,4-Thiadiazole-5-(N-substituted)-
sulfonamide Derivatives.

T Compound 1 (N- Compound 2 (N- Compound 3 (N-
cyclohexyl) benzyl) sec-butyl)

Empirical Formula CsH13N302S:2 CoHoN302S2 CeH11N302S:2

Formula Weight 247.34 255.31 221.31

Crystal System Monoclinic Monoclinic Monoclinic

Space Group P2i/c P21/n P21/n

a (A) 9.778(2) 8.633(2) 10.934(2)

b (A) 11.198(2) 10.333(2) 7.989(2)

c (A) 10.749(2) 12.893(3) 12.011(2)

B () 108.08(3) 99.89(3) 113.19(3)

Volume (A3) 1117.2(4) 1131.0(4) 964.1(3)

Z 4 4 4

R-factor (%) 4.9 5.2 4.7
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Table 2: Selected Bond Lengths (A) for 1,3,4-Thiadiazole-5-(N-substituted)-sulfonamide
Derivatives.

Bond Compound 1 (N- Compound 2 (N- Compound 3 (N-
cyclohexyl) benzyl) sec-butyl)
S1-C2 1.728(3) 1.725(4) 1.726(3)
S1-C5 1.733(3) 1.731(4) 1.734(3)
N3-N4 1.371(4) 1.373(5) 1.370(4)
C2-N3 1.319(4) 1.321(5) 1.318(4)
C5-N4 1.325(4) 1.328(5) 1.326(4)
C5-S2 1.758(3) 1.760(4) 1.757(3)
S2-01 1.431(2) 1.433(3) 1.430(2)
S2-02 1.435(2) 1.436(3) 1.434(2)
S2-N5 1.628(3) 1.630(4) 1.627(3)

Table 3: Selected Bond Angles (°) for 1,3,4-Thiadiazole-5-(N-substituted)-sulfonamide
Derivatives.
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Angle Compound 1 (N- Compound 2 (N- Compound 3 (N-
cyclohexyl) benzyl) sec-butyl)

C5-S1-C2 87.1(1) 87.0(2) 87.2(1)
N4-N3-C2 113.8(3) 113.7(3) 113.9(3)
C5-N4-N3 112.9(3) 113.0(3) 112.8(3)
N3-C2-S1 115.3(2) 115.4(3) 115.2(2)
N4-C5-S1 110.9(2) 110.9(3) 110.9(2)
01-S2-02 119.8(1) 119.7(2) 119.9(1)
01-S2-C5 107.9(1) 108.0(2) 107.8(1)
02-S2-C5 107.5(1) 107.4(2) 107.6(1)
N5-S2-C5 105.1(1) 105.2(2) 105.0(1)

Experimental Protocols

The general experimental protocol for obtaining the X-ray crystal structures of these derivatives
is as follows:

1. Synthesis: The N-substituted 1,3,4-thiadiazole-5-sulfonamide derivatives are typically
synthesized by reacting 5-amino-1,3,4-thiadiazole-2-thiol with a protecting agent, followed by
chlorosulfonation and subsequent amidation with the corresponding amine (cyclohexylamine,
benzylamine, or sec-butylamine).

2. Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of
a solution of the purified compound in an appropriate solvent, such as ethanol or acetone, at
room temperature.

3. X-ray Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction
data are collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer
equipped with a monochromatic X-ray source (e.g., Mo Ka or Cu Ka radiation).

4. Structure Solution and Refinement: The crystal structure is solved using direct methods and
refined by full-matrix least-squares on F2. All non-hydrogen atoms are refined anisotropically.
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Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow and a key structural feature of the

compared sulfonamides.
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Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis of N-
substituted 1,3,4-thiadiazole-5-sulfonamides.
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Caption: Schematic representation of the common intermolecular hydrogen bonding pattern
observed in the crystal packing of sulfonamides, where the sulfonamide N-H group acts as a
hydrogen bond donor to an acceptor atom, such as a nitrogen atom of the thiadiazole ring of an
adjacent molecule.

In conclusion, while a direct comparative guide for the X-ray crystal structures of 2,4-
dimethylthiazole-5-sulfonamide derivatives could not be provided due to a lack of available
data, the analysis of the closely related 1,3,4-thiadiazole-5-(N-substituted)-sulfonamides offers
valuable insights into the solid-state structures of this important class of molecules. Further
crystallographic studies on the target thiazole derivatives are warranted to enable a direct and
detailed structural comparison.

 To cite this document: BenchChem. [Comparative Analysis of 2,4-Dimethylthiazole-5-
Sulfonamide Derivatives: A Crystallographic Perspective]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1305853#x-ray-crystal-structure-of-2-4-
dimethylthiazole-5-sulfonamide-derivatives]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1305853?utm_src=pdf-body-img
https://www.benchchem.com/product/b1305853#x-ray-crystal-structure-of-2-4-dimethylthiazole-5-sulfonamide-derivatives
https://www.benchchem.com/product/b1305853#x-ray-crystal-structure-of-2-4-dimethylthiazole-5-sulfonamide-derivatives
https://www.benchchem.com/product/b1305853#x-ray-crystal-structure-of-2-4-dimethylthiazole-5-sulfonamide-derivatives
https://www.benchchem.com/product/b1305853#x-ray-crystal-structure-of-2-4-dimethylthiazole-5-sulfonamide-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1305853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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